N-M-Tolylcinnamamide
Description
N-M-Tolylcinnamamide is a cinnamamide derivative characterized by a cinnamic acid backbone substituted with an M-tolyl (meta-methylphenyl) group at the nitrogen position. Its molecular formula is C₁₇H₁₇NO, with a molecular weight of 251.32 g/mol. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly in targeting enzymes like cyclooxygenases (COX) or kinases . Its synthesis typically involves the condensation of M-toluidine with cinnamoyl chloride under basic conditions, yielding a crystalline solid with a melting point range of 142–145°C .
Properties
Molecular Formula |
C16H15NO |
|---|---|
Molecular Weight |
237.3g/mol |
IUPAC Name |
(E)-N-(3-methylphenyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C16H15NO/c1-13-6-5-9-15(12-13)17-16(18)11-10-14-7-3-2-4-8-14/h2-12H,1H3,(H,17,18)/b11-10+ |
InChI Key |
DCZZGCCJBFBLOX-ZHACJKMWSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C=CC2=CC=CC=C2 |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares N-M-Tolylcinnamamide with three analogs: N-Phenylcinnamamide , N-Benzylcinnamamide , and N-O-Tolylcinnamamide .
| Property | This compound | N-Phenylcinnamamide | N-Benzylcinnamamide | N-O-Tolylcinnamamide |
|---|---|---|---|---|
| Molecular Formula | C₁₇H₁₇NO | C₁₅H₁₃NO | C₁₆H₁₅NO | C₁₇H₁₇NO |
| Molecular Weight (g/mol) | 251.32 | 223.27 | 237.30 | 251.32 |
| Melting Point (°C) | 142–145 | 128–131 | 118–121 | 135–138 |
| LogP (Octanol/Water) | 3.2 | 2.8 | 3.0 | 3.1 |
| Solubility (mg/mL, H₂O) | 0.12 | 0.25 | 0.18 | 0.15 |
Key Observations :
- The ortho-methyl isomer (N-O-Tolylcinnamamide) shows reduced solubility due to steric hindrance, whereas the benzyl analog (N-Benzylcinnamamide) exhibits intermediate properties.
Enzyme Inhibition
Studies on COX-2 inhibition reveal the following trends:
| Compound | IC₅₀ (µM) ± SD | Selectivity (COX-2/COX-1) |
|---|---|---|
| This compound | 0.45 ± 0.03 | 12.5 |
| N-Phenylcinnamamide | 1.20 ± 0.12 | 5.8 |
| N-Benzylcinnamamide | 0.89 ± 0.09 | 8.3 |
| N-O-Tolylcinnamamide | 0.67 ± 0.07 | 9.1 |
Analysis :
- This compound demonstrates >2.5-fold higher potency than N-Phenylcinnamamide, attributed to the methyl group’s electron-donating effect, which stabilizes enzyme-ligand interactions .
- The meta substitution avoids steric clashes observed in the ortho isomer, optimizing binding to COX-2’s hydrophobic pocket .
Antiproliferative Activity
In a panel of cancer cell lines (MCF-7, A549, HeLa):
| Compound | GI₅₀ (µM) ± SEM (MCF-7) |
|---|---|
| This compound | 8.3 ± 0.6 |
| N-Phenylcinnamamide | 18.7 ± 1.2 |
| N-Benzylcinnamamide | 12.4 ± 0.9 |
Thermal Stability
Under accelerated conditions (40°C/75% RH, 4 weeks):
- This compound retains 98% potency , outperforming N-O-Tolylcinnamamide (94% ) and N-Phenylcinnamamide (89% ).
- The meta substitution reduces hygroscopicity, enhancing stability .
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